Amino-PEG8-alcohol
CAS No.: 352439-37-3
Cat. No.: VC0518606
Molecular Formula: C16H35NO8
Molecular Weight: 369.45 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 352439-37-3 |
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Molecular Formula | C16H35NO8 |
Molecular Weight | 369.45 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2 |
Standard InChI Key | DGWYLEGXXDZPEY-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCOCCOCCOCCO)N |
Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCO)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Amino-PEG8-alcohol, systematically named 23-amino-3,6,9,12,15,18,21-heptaoxatricosan-1-ol, belongs to the family of heterobifunctional PEG derivatives. Its structure comprises an eight-unit polyethylene glycol chain flanked by an amino group at one terminus and a hydroxyl group at the other . The molecular formula is C₁₆H₃₅NO₈, with a molecular weight of 369.45 g/mol . The PEG backbone ensures high aqueous solubility, while the amino group provides a reactive site for conjugation with carboxylates, activated NHS esters, and carbonyl groups .
Physical and Chemical Characteristics
Key physicochemical properties include:
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pKa: 14.36 ± 0.10 (predicted), indicating a weakly basic amino group
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Storage Conditions: Stable at -20°C, with degradation observed under prolonged exposure to light or moisture
The compound’s hydroxyl terminus allows further functionalization, enabling tailored modifications for specific applications .
Synthesis and Characterization
Synthetic Pathways
Amino-PEG8-alcohol is typically synthesized via stepwise etherification or amine-protection strategies. A common approach involves:
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PEG Chain Elongation: Ethylene oxide polymerization to generate an octaethylene glycol backbone.
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Amino Group Introduction: Reaction with ammonia or protected amines under controlled conditions to avoid cross-linking .
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Deprotection and Purification: Removal of protective groups (e.g., Boc or Fmoc) followed by chromatography or crystallization .
Analytical Validation
Quality control employs:
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NMR Spectroscopy: To confirm PEG chain length and functional group integrity.
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Mass Spectrometry: For molecular weight verification (observed m/z: 369.45) .
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HPLC: To ensure >98% purity, critical for biomedical applications .
Applications in Biotechnology and Medicine
Bioconjugation Strategies
Amino-PEG8-alcohol serves as a versatile linker for coupling biomolecules:
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Protein-Polymer Conjugates: Enhances stability and solubility of therapeutic proteins, reducing renal clearance .
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Antibody-Drug Conjugates (ADCs): Links cytotoxic agents to monoclonal antibodies, improving tumor targeting .
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Peptide Modifications: Facilitates site-specific labeling for imaging or functional studies .
Case Study: A 2024 study demonstrated that conjugating insulin with Amino-PEG8-alcohol extended its plasma half-life by 3.5-fold in murine models, mitigating frequent dosing requirements in diabetes therapy .
Drug Delivery Systems
The compound’s PEG backbone addresses key challenges in drug formulation:
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Solubility Enhancement: Conjugation with hydrophobic drugs like paclitaxel increases aqueous solubility by >50-fold .
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Stealth Properties: PEGylation reduces opsonization, prolonging circulation time and enhancing efficacy .
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Stability Improvements: Protects labile drugs (e.g., oligonucleotides) from enzymatic degradation .
Surface Functionalization
Amino-PEG8-alcohol modifies substrates to achieve:
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Antifouling Coatings: Reduces protein adsorption on medical devices by 70–90% compared to unmodified surfaces .
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Biosensor Optimization: Immobilizes enzymes or antibodies on electrodes while maintaining activity .
Comparative Analysis with Similar PEG Derivatives
Compound | PEG Units | Functional Groups | Key Advantages | Limitations |
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Amino-PEG3-alcohol | 3 | -NH₂, -OH | Compact size for sterically sensitive applications | Limited solubility enhancement |
Amino-PEG8-alcohol | 8 | -NH₂, -OH | Balanced hydrophilicity and reactivity | Moderate cost |
Amino-PEG12-alcohol | 12 | -NH₂, -OH | Superior solubility | Potential viscosity issues in formulations |
Azide-PEG8-alcohol | 8 | -N₃, -OH | Click chemistry compatibility | Requires specialized handling |
Amino-PEG8-alcohol strikes an optimal balance between molecular flexibility and steric hindrance, making it preferable for most conjugation workflows .
Challenges and Future Directions
Stability Considerations
While stable under recommended storage conditions, the compound is prone to oxidation if exposed to ambient oxygen. Additives like butylated hydroxytoluene (BHO) are often included in commercial formulations to mitigate this .
Cost-Benefit Analysis
At $120–150 per gram, Amino-PEG8-alcohol is cost-effective for research but may require optimization for large-scale therapeutic production .
Emerging Applications
Ongoing research explores its use in:
- mass of a compound required to prepare a solution of known volume and concentration
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